1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene
Overview
Description
1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromopropoxy group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the following key steps:
Preparation of 3-(trifluoromethyl)phenol: This can be achieved by the trifluoromethylation of phenol using reagents such as trifluoromethyl iodide and a base.
Formation of 3-(trifluoromethyl)phenoxypropane: The 3-(trifluoromethyl)phenol is then reacted with 1-bromopropane in the presence of a base such as potassium carbonate to form 3-(trifluoromethyl)phenoxypropane.
Bromination: Finally, the 3-(trifluoromethyl)phenoxypropane is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, and ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of reduced derivatives with modified trifluoromethyl groups.
Scientific Research Applications
1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Materials Science: Utilized in the design and fabrication of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation and Reduction: The trifluoromethyl group can undergo redox reactions, altering the electronic properties of the compound and affecting its reactivity.
Comparison with Similar Compounds
1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-(3-Bromopropoxy)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in a different position, leading to different reactivity and properties.
1-(3-Bromopropoxy)-3-(methyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical behavior and applications.
Uniqueness: The presence of both the bromopropoxy and trifluoromethyl groups in this compound imparts unique chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3-bromopropoxy)-3-(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c11-5-2-6-15-9-4-1-3-8(7-9)10(12,13)14/h1,3-4,7H,2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXNDTUEYXZHEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCBr)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.